molecular formula C11H7ClN2O2S3 B7497827 N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide

N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B7497827
M. Wt: 330.8 g/mol
InChI Key: SCGLWLAYNWBODF-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide: is a heterocyclic compound that combines the structural features of benzothiazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen-sulfur bond, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom in the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: . Industry : It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The thiophene ring can also participate in π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Uniqueness: N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide is unique due to the presence of both benzothiazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its applicability in various scientific research fields.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2S3/c12-10-3-4-11(18-10)19(15,16)14-7-1-2-8-9(5-7)17-6-13-8/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGLWLAYNWBODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(S3)Cl)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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